

# Application Notes: Stability and Storage of DosatiLink-1

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## Compound Focus: DosatiLink-1

Cat. No.: S12863473

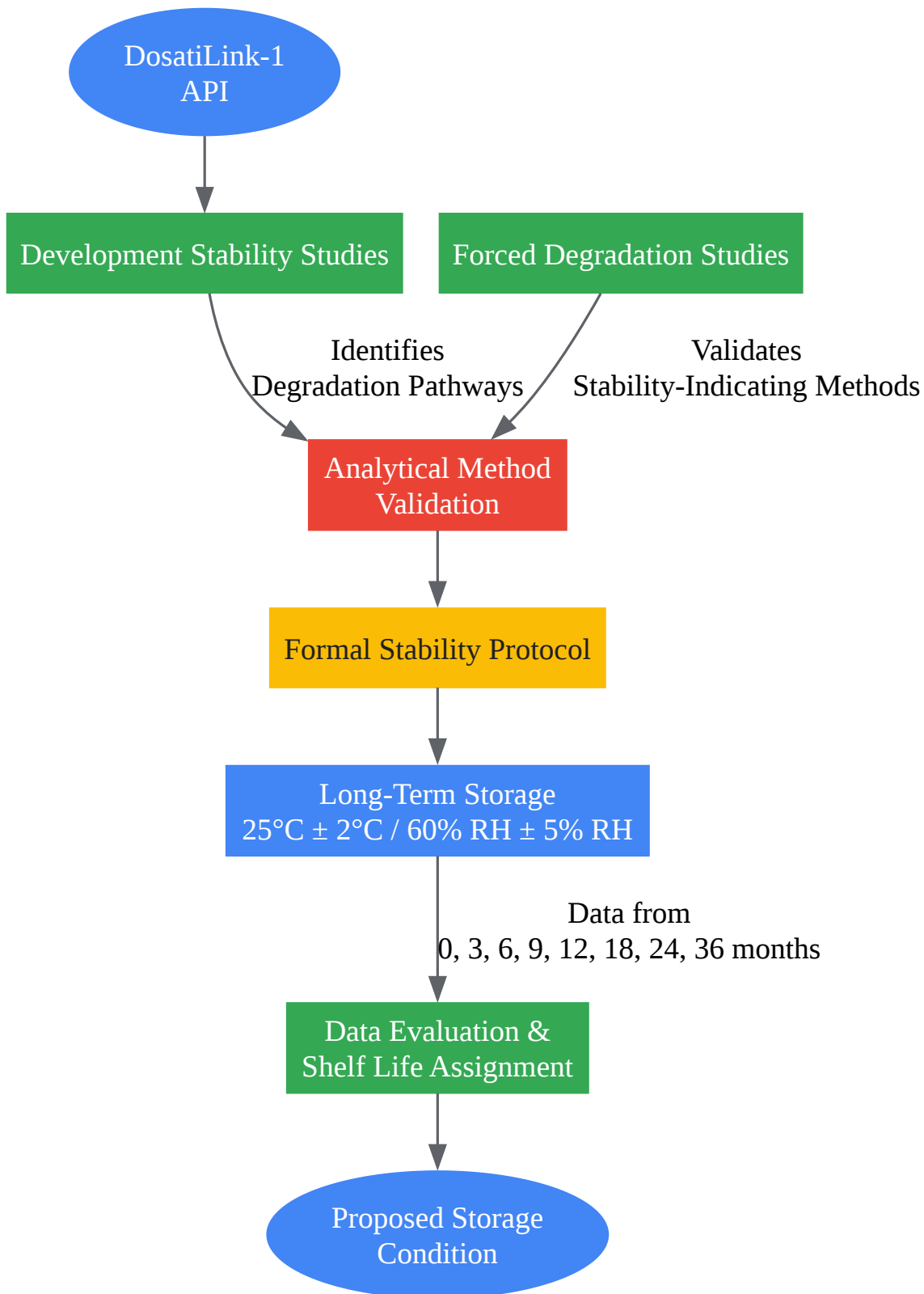
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**1. Substance Overview** **DosatiLink-1** is identified as an Abelson murine leukemia (ABL) enzyme inhibitor with a molar mass of 1517.52 g/mol and the molecular formula C69H93Cl2F2N13O17S [1]. For research purposes, the supplier recommends storage at **room temperature** in continental US, noting that conditions may vary elsewhere [1]. No specific stability data (e.g., shelf life, degradation products) is publicly available.

**2. Stability Testing Principles** Stability testing ensures a drug substance maintains its physical, chemical, therapeutic, and microbiological properties throughout its shelf life [2]. For a new molecular entity like **DosatiLink-1**, a comprehensive, science- and risk-based stability program is required as per ICH guidelines [3] [4]. The primary goals are:

- **Determining Shelf Life:** Establish a recommended shelf life and storage conditions.
- **Validating Methods:** Confirm that analytical methods can detect and quantify degradation.
- **Supporting Packaging:** Identify appropriate container closure systems to protect the substance from environmental factors.

**3. Recommended Storage Condition** The supplier's recommendation for room temperature storage aligns with the ICH-defined **long-term storage condition** of  $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{RH} \pm 5\% \text{RH}$  [3] [5]. Stability studies should be designed to confirm that **DosatiLink-1** remains within specification under these conditions for the proposed shelf life. The workflow for establishing this is outlined in the diagram below.



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## Stability Study Protocol for DosatiLink-1

This protocol provides a framework for conducting formal stability studies on **DosatiLink-1** Drug Substance, in accordance with ICH Q1A(R2) and the consolidated 2025 ICH Q1 draft guideline [3] [4].

**1. Objective** To define the procedures for determining the shelf life and recommended storage conditions for **DosatiLink-1** by evaluating its stability under long-term and accelerated storage conditions.

**2. Scope** This protocol applies to the stability testing of **DosatiLink-1** Active Pharmaceutical Ingredient (API) in its proposed commercial container closure system.

**3. Storage Conditions and Testing Frequency** Stability testing should be performed under the conditions listed in the table below. The selection of these conditions is based on the ICH climatic zone concept, with Zone II (25°C/60% RH) serving as the benchmark for long-term storage [3] [2].

Study Type	Storage Condition	Minimum Testing Frequency	Purpose
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24 months, and annually thereafter [3] [5]	To establish the shelf life under recommended storage conditions [2]
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	0, 6, 9, 12 months [3] [5]	To provide supporting data if accelerated results show significant change [3]
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6 months [3] [5]	To evaluate the impact of short-term excursions and predict stability [2]

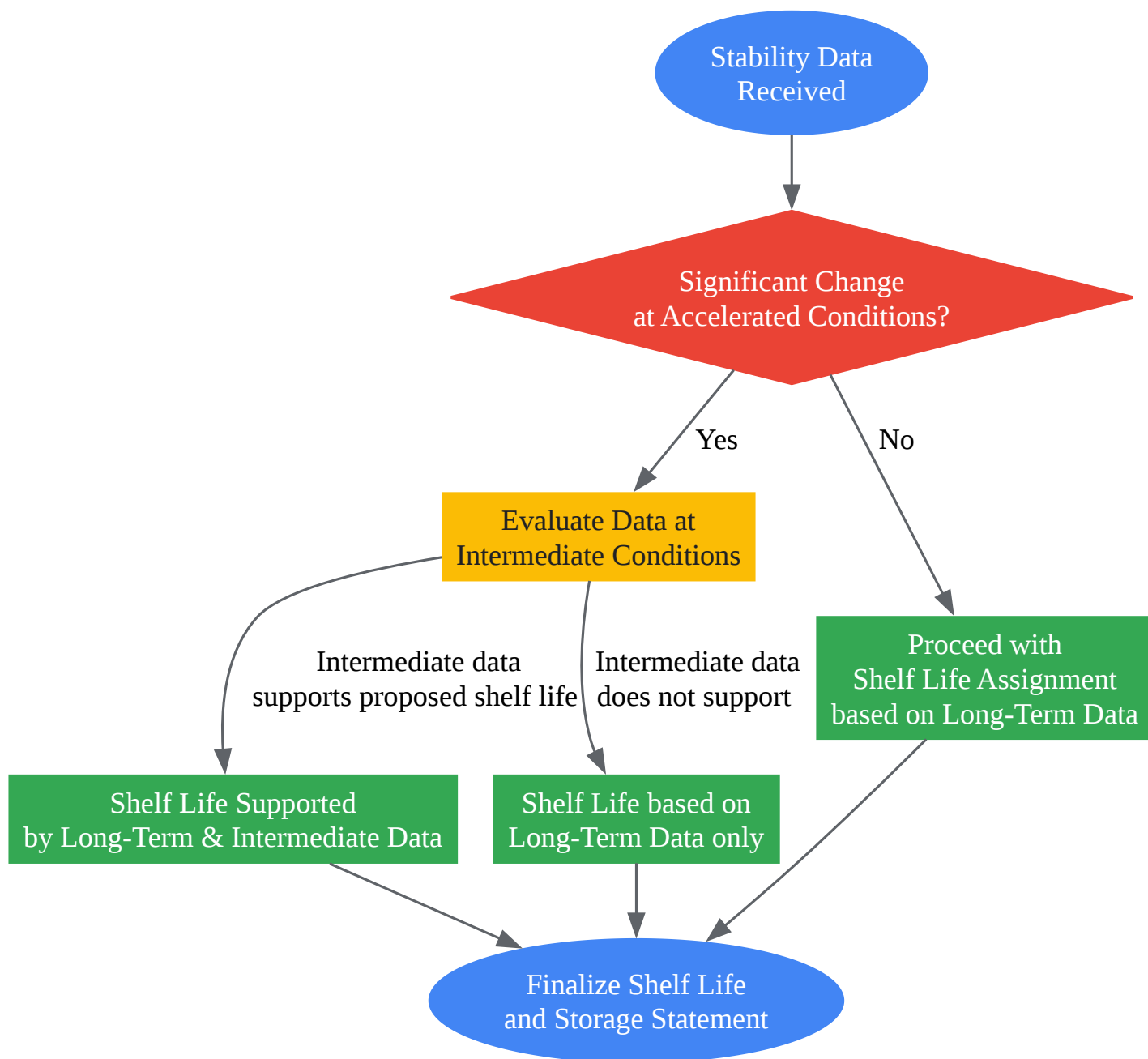
**4. Batch Selection** At least three primary batches of **DosatiLink-1** should be selected. The batches must be representative of the material used in non-clinical and clinical studies and manufactured to a scale that is representative of the final commercial process [3] [4].

**5. Stability-Indicating Methods and Test Parameters** The test panel must be able to detect changes in the quality of **DosatiLink-1** over time. All analytical methods must be validated as per ICH Q2 guidelines to

demonstrate specificity, accuracy, and precision, particularly their ability to separate **DosatiLink-1** from its degradation products [3].

Test Parameter	Stability-Indicating Method	Acceptance Criteria
Description/Appearance	Visual inspection	White to off-white powder; conforms to description
Identification	HPLC / Mass Spectrometry	Consistent with reference standard of DosatiLink-1
Assay	HPLC / UV-Vis	98.0% - 102.0%
Related Substances/Degradation Products	HPLC	Individual unknown impurity: NMT 0.10%; Total impurities: NMT 0.5%
Water Content	Karl Fischer Titration	NMT 1.0%
Microbiological Testing	Microbial Enumeration Tests	Meets compendial requirements

**6. Data Evaluation and Shelf Life Determination** The shelf life of **DosatiLink-1** will be determined by statistically analyzing the long-term data, particularly the assay and degradation product results. The 2025 ICH Q1 draft encourages the use of **stability modeling** where scientifically justified, which can allow for shelf life extrapolation [4]. A significant change is defined as a 5% change in assay, any degradation product exceeding its limit, or failure of other critical parameters [5]. The following diagram illustrates the decision logic for data evaluation.



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